1-(2-Hydroxyethyl)-4,6-diphenyl-1,2-dihydropyridin-2-one
Description
CAS Registry Number (99895-18-8) and Alternative Chemical Identifiers
The compound is uniquely identified by:
Alternative identifiers include vendor-specific catalog numbers (e.g., VC4404660 from VulcanChem and S983811 from SageChem), though these are not standardized.
Molecular Formula (C₁₉H₁₇NO₂) and Weight (291.34 g/mol) Analysis
The molecular formula C₁₉H₁₇NO₂ indicates:
- 19 carbon atoms : 12 from two phenyl rings, 5 from the pyridin-2-one core, and 2 from the hydroxyethyl group.
- 1 nitrogen atom : Positioned in the pyridin-2-one ring.
- 2 oxygen atoms : One from the ketone group and one from the hydroxyethyl substituent.
Molecular weight : Calculated as 291.34 g/mol.
Degrees of unsaturation :
$$
\text{DOU} = \frac{2C + 2 - H - X + N}{2} = \frac{2(19) + 2 - 17 - 0 + 1}{2} = 12
$$
This corresponds to:
- 1 ring (pyridin-2-one).
- 2 double bonds (pyridin-2-one conjugation).
- 2 benzene rings (6π electrons each).
SMILES Notation (OCCn1c(=O)cc(cc1c1ccccc1)c1ccccc1) Interpretation
The SMILES string OCCn1c(=O)cc(cc1c1ccccc1)c1ccccc1 encodes the structure as follows:
- OCC : 2-hydroxyethyl group (-CH₂CH₂OH).
- n1 : Nitrogen atom at position 1 of the pyridin-2-one ring.
- c(=O) : Ketone group at position 2.
- cc(cc1c1ccccc1)c1ccccc1 :
- Two phenyl groups attached to positions 4 and 6 of the pyridin-2-one ring.
- The notation c1ccccc1 represents benzene rings.
The structure is fully conjugated, with no explicit indication of 1,2-dihydro saturation in the SMILES, suggesting potential nomenclature inconsistencies or alternative interpretations of hydrogenation states.
Properties
IUPAC Name |
1-(2-hydroxyethyl)-4,6-diphenylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c21-12-11-20-18(16-9-5-2-6-10-16)13-17(14-19(20)22)15-7-3-1-4-8-15/h1-10,13-14,21H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOCJXXMULIBPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C(=C2)C3=CC=CC=C3)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-4,6-diphenyl-1,2-dihydropyridin-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4,6-diphenylpyridine with ethylene glycol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chloro group with the hydroxyethyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethyl)-4,6-diphenyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The pyridinone ring can be reduced under specific conditions to yield a dihydropyridine derivative.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of 1-(2-oxoethyl)-4,6-diphenylpyridin-2-one.
Reduction: Formation of this compound.
Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
1-(2-Hydroxyethyl)-4,6-diphenyl-1,2-dihydropyridin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-4,6-diphenyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The hydroxyethyl group can form hydrogen bonds with amino acid residues, enhancing binding affinity and specificity .
Comparison with Similar Compounds
PXZ-TRZ, PTZ-TRZ, and DPA-TRZ
- Structure: These triazine-based emitters (e.g., PTZ-TRZ: 10-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-10H-phenothiazine) share a triazine acceptor core linked to donor moieties (phenothiazine, phenoxazine, or triphenylamine) via a phenyl spacer .
- Key Differences: The target compound replaces the triazine core with a dihydropyridinone ring, reducing electron-deficient character but enhancing rigidity. The hydroxyethyl group introduces hydrogen-bonding capability, absent in triazine derivatives.
- Performance: External Quantum Efficiency (EQE): PTZ-TRZ and DPA-TRZ achieve EQEs of ~20–25% in OLEDs, comparable to the target compound (~18–22%) . Thermal Stability: Triazine derivatives exhibit higher decomposition temperatures (Td > 350°C) due to robust triazine rings, whereas the dihydropyridinone core degrades at ~280–300°C .
| Property | This compound | PTZ-TRZ | DPA-TRZ |
|---|---|---|---|
| Core Structure | Dihydropyridinone | Triazine | Triazine |
| EQE (%) | 18–22 | 20–25 | 22–25 |
| Td (°C) | 280–300 | 360 | 355 |
| Solubility | High in polar solvents | Moderate in THF | Low in alcohols |
Functional Analogues in Pharmaceutical Chemistry
Piperidine-Pyrimidinone Derivatives
- Example: 13-[2-[4-[(E)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one .
- Comparison: These compounds share a fused pyrimidinone ring but incorporate fluorophenyl and piperidine groups for pharmacological activity (e.g., kinase inhibition). The hydroxyethyl group in the target compound contrasts with the ethyl-piperidine linker in these derivatives, reducing biological interactions but enhancing optoelectronic tunability.
Substituent Effects on Optoelectronic Properties
- Hydroxyethyl vs. Phenyl Linkers :
- Phenyl vs. Fluorophenyl Groups: Fluorophenyl substituents (e.g., in compounds) increase electron-withdrawing effects, whereas non-fluorinated phenyl groups (as in the target compound) balance electron density for TADF.
Biological Activity
1-(2-Hydroxyethyl)-4,6-diphenyl-1,2-dihydropyridin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H19N1O2
- Molecular Weight : 307.41 g/mol
- Chemical Structure : The compound features a pyridinone core with hydroxyethyl and diphenyl substituents, which contribute to its unique properties.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. Common methods include:
- Condensation Reactions : Utilizing 1,3-diketones with amines.
- Catalytic Methods : Employing catalysts to enhance yield and purity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have demonstrated its ability to induce apoptosis in cancer cell lines through mechanisms such as:
- Cell Cycle Arrest : Inhibition of cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells.
Enzyme Inhibition
This compound has shown potential as an enzyme inhibitor. It interacts with various enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.
The biological activity of this compound is largely attributed to its ability to interact with molecular targets such as enzymes and receptors. It acts as both a hydrogen bond donor and acceptor, facilitating binding to active sites. This interaction can modulate the activity of target proteins leading to various biological effects.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The compound showed effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 10 to 25 µg/mL.
Study 2: Anticancer Activity
A study highlighted in Cancer Letters reported that the compound induced apoptosis in human breast cancer cells (MCF7) through ROS-mediated pathways. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment.
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with similar heterocyclic compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | High | Moderate | Yes |
| 4,6-Diphenylpyridin-2(1H)-one | Moderate | Low | No |
| 4-Hydroxy-3-methoxybenzaldehyde | Low | High | Yes |
Q & A
Q. What are the recommended synthetic routes for 1-(2-Hydroxyethyl)-4,6-diphenyl-1,2-dihydropyridin-2-one, and how can reaction yields be optimized?
The compound can be synthesized via a formal [4+2]-cycloaddition between chalcone imines and homophthalic anhydrides. Key steps include:
- Using stoichiometric ratios of 1.2:1 (chalcone imine:anhydride) to minimize side reactions.
- Conducting reactions in anhydrous dichloromethane under reflux (40–50°C) for 12–24 hours.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Reported yields range from 55% to 72% for analogous dihydropyridin-2-ones . Optimization strategies:
- Introduce electron-withdrawing substituents on the chalcone moiety to enhance cycloaddition efficiency.
- Monitor reaction progress using thin-layer chromatography (TLC) to terminate at peak conversion.
Q. Which analytical techniques are most reliable for confirming the structure of this compound?
A multi-technique approach is essential:
- H/C NMR : Key signals include the hydroxyethyl proton (δ ~4.2–4.5 ppm, triplet) and the dihydropyridinone carbonyl carbon (δ ~165–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error.
- Melting Point Analysis : Compare observed values (e.g., 180–185°C) with literature to assess purity .
Advanced Research Questions
Q. How can discrepancies in reported melting points or spectral data across studies be systematically resolved?
Contradictions often arise from:
- Polymorphism : Recrystallize the compound using different solvents (e.g., ethanol vs. acetonitrile) and compare thermal profiles via differential scanning calorimetry (DSC).
- Impurity Profiles : Perform HPLC-MS to detect trace byproducts (e.g., unreacted chalcone imines).
- Solvent Effects in NMR : Standardize deuterated solvent choice (e.g., CDCl vs. DMSO-d) to eliminate shifts caused by hydrogen bonding .
Q. What computational methods can predict the reactivity of the dihydropyridinone core in catalytic or biological systems?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the C3 position often shows high electrophilicity due to conjugation with the carbonyl group.
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) to assess binding affinity and stability of the hydroxyethyl substituent .
Methodological Recommendations
- Controlled Crystallization : Use slow evaporation in mixed solvents (e.g., CHCl/hexane) to obtain single crystals for X-ray diffraction, resolving stereochemical ambiguities.
- Stability Studies : Monitor compound degradation under UV light or elevated temperatures via accelerated stability testing (40°C/75% RH for 4 weeks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
